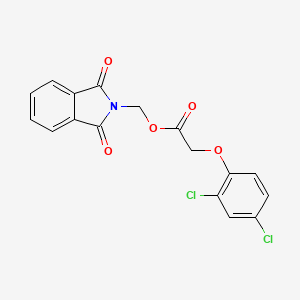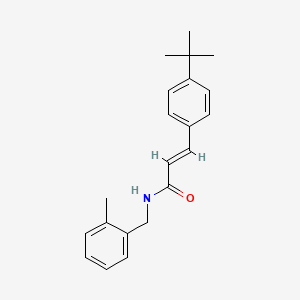![molecular formula C21H20BrNO2 B3649974 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3649974.png)
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C21H20BrNO2 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.06774 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
A typical synthetic route involves the condensation of 4-bromobenzaldehyde with 3,5-dimethylphenylhydrazine in the presence of a catalyst to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrrole ring system.
The resulting 5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole is subjected to a carboxylation reaction using a Grignard reagent, followed by acid hydrolysis to yield 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid.
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The process involves sequential addition of reactants and catalysts, followed by product extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids depending on the reaction conditions.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The aromatic bromine can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can use sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
Oxidation: Depending on the extent, major products can include aldehydes, ketones, or carboxylic acids.
Reduction: Major products include alcohols or amines.
Substitution: The main products are various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.
Serves as a precursor for the development of novel heterocyclic compounds.
Biology
Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
Studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry
Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes or receptors, potentially inhibiting or modifying their activity.
Its mechanism may involve binding to active sites or altering the structure-function relationship of proteins involved in key biological pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to its analogs, such as unsubstituted pyrroles or those with different substituents (e.g., fluorine, chlorine), 3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid may exhibit different reactivity, solubility, and biological activity.
List of Similar Compounds: Other substituted pyrroles like 5-(4-fluorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole and 5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrole.
And there you have it
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(3,5-dimethylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c1-14-11-15(2)13-19(12-14)23-18(8-10-21(24)25)7-9-20(23)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEGTUXTWKBJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3649894.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3649902.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3649908.png)
![N-{4-[(3,3-diphenylpropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3649912.png)


![3-[5-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3649935.png)
![N-(3-chloro-4-fluorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3649936.png)
![7-(3-chlorobenzylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3649941.png)

![N-benzyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3649956.png)

![(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3649987.png)
![2-(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B3649994.png)
